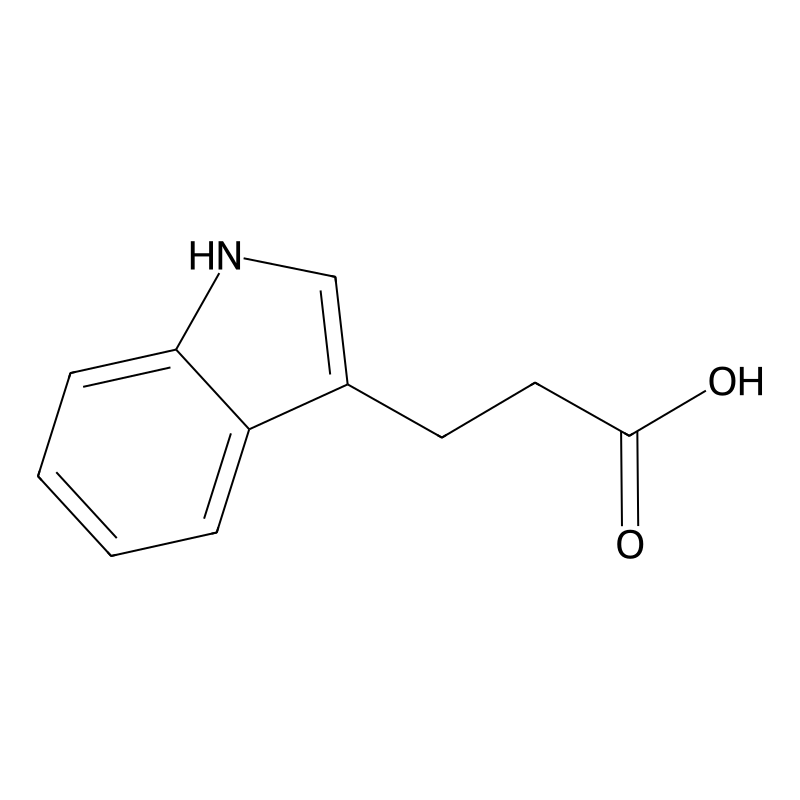

3-Indolepropionic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Hepatic Fibrosis

Field: Medical Science

Application: IPA has been studied for its effects on hepatic fibrosis, a common pathological process that occurs in chronic liver diseases.

Method: The study involved the use of LX-2 human hepatic stellate cells in vitro.

Results: IPA increased reactive oxygen species (ROS) in mitochondria and the expression of inflammation-related genes in LX-2 cells.

Obesity and Type 2 Diabetes

Field: Nutrition and Metabolic Health

Application: IPA, a gut-derived tryptophan metabolite, has been shown to be lower in individuals with obesity and type 2 diabetes (T2D).

Preparation of Fluorescent Analogues of Strigolactones

Field: Organic Chemistry

Application: IPA is used as a reactant for the preparation of fluorescent analogues of strigolactones

Preparation of Melanocortin Receptors Ligands

Field: Biochemistry

Application: IPA is used as a reactant for the preparation of melanocortin receptors ligands

Preparation of Histamine H4 Receptor Agonists

Field: Pharmacology

Application: IPA is used as a reactant for the preparation of histamine H4 receptor agonists

Preparation of NR2B/NMDA Receptor Antagonists

Anti-tumor Agents

Field: Oncology

Application: IPA is used as a reactant for the preparation of anti-tumor agents

Immunosuppressive Agents

Field: Immunology

Application: IPA is used as a reactant for the preparation of immunosuppressive agents

Inhibitors of Hepatitis C Virus

Field: Virology

Application: IPA is used as a reactant for the preparation of inhibitors of hepatitis C virus

CB1 Antagonist for the Treatment of Obesity

3-Indolepropionic acid, also known as indole-3-propanoic acid, is an organic compound belonging to the class of indolyl carboxylic acids. Its chemical formula is , and it is characterized by a propanoic acid group attached to the indole ring at the third position. This compound is notable for its potential therapeutic applications, particularly in neuroprotection and antioxidant activity. It is endogenously produced in the human body by gut bacteria, particularly Clostridium sporogenes, which metabolizes tryptophan into this compound .

The mechanism of action of IPA is still under investigation, but research suggests it may have several potential benefits:

- Neuroprotective effects: IPA may act as an antioxidant, scavenging free radicals that damage brain cells [].

- Gut health: Studies suggest IPA can modulate gut microbiota composition and improve intestinal barrier function [].

- PXR activation: IPA may bind to the pregnane X receptor (PXR), a cellular regulator involved in various functions, including metabolism and inflammation [].

More research is needed to fully understand the specific mechanisms by which IPA exerts its effects.

- Esterification: Reacting with alcohols to form esters.

- Decarboxylation: Under certain conditions, it can lose carbon dioxide.

- Amination: Reacting with amines to form amides.

- Oxidation: It can be oxidized to form 3-indoleacrylic acid .

The synthesis of 3-Indolepropionic acid often involves the reaction of indole with acrylic or methacrylic acids in the presence of a base, typically yielding high efficiencies .

3-Indolepropionic acid exhibits several biological activities:

- Neuroprotective Effects: It has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's disease. Its antioxidant properties enable it to scavenge reactive oxygen species effectively .

- Antioxidant Properties: It is reported to be a more potent scavenger of hydroxyl radicals than melatonin, another well-known antioxidant .

- Metabolic Effects: Elevated levels of 3-Indolepropionic acid have been associated with a reduced risk of type 2 diabetes and improved metabolic health, likely due to its influence on lipid metabolism and gut microbiota .

Several methods exist for synthesizing 3-Indolepropionic acid:

- Direct Reaction Method: Indole is reacted with acrylic acid or methacrylic acid in the presence of a base (e.g., sodium hydroxide) at elevated temperatures (250-280 °C). This method yields high efficiencies and good yields (up to 80%) of the desired product .

- Multicomponent Synthesis: A one-pot procedure has been developed that allows for the assembly of 3-Indolepropionic acids from commercially available materials, streamlining the synthesis process .

The applications of 3-Indolepropionic acid are diverse:

- Pharmaceuticals: Potentially useful in developing treatments for neurodegenerative diseases due to its neuroprotective properties.

- Nutraceuticals: As a dietary supplement for its antioxidant effects and potential benefits in metabolic health.

- Research Tool: Used in studies investigating gut microbiota and their metabolic products' impact on human health .

Research indicates that 3-Indolepropionic acid interacts with various biological systems:

- It influences lipid metabolism by altering lipoprotein composition in response to dietary changes.

- It has been shown to modulate cellular signaling pathways involved in inflammation and oxidative stress responses .

- Studies suggest that it may act through autocrine and paracrine mechanisms, affecting local cellular environments and responses .

Several compounds share structural similarities with 3-Indolepropionic acid, including:

| Compound Name | Chemical Formula | Notable Features |

|---|---|---|

| Indole-3-acetic acid | Plant hormone involved in growth regulation | |

| Tryptophan | Essential amino acid precursor for serotonin | |

| Melatonin | Regulates sleep-wake cycles; potent antioxidant |

Uniqueness of 3-Indolepropionic Acid:

- Unlike indole-3-acetic acid, which primarily functions as a plant growth regulator, 3-Indolepropionic acid has significant implications for human health, particularly regarding neuroprotection and metabolic effects.

- Compared to melatonin, while both exhibit antioxidant properties, 3-Indolepropionic acid has unique pathways related to gut microbiota metabolism and its role in human physiology.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

1.75

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 12 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 10 of 12 companies with hazard statement code(s):;

H302 (30%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (90%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

Dates

Indole-3-propionic Acid Improved the Intestinal Barrier by Enhancing Epithelial Barrier and Mucus Barrier

Jiaojiao Li, Li Zhang, Tao Wu, Yafei Li, Xiaojun Zhou, Zheng RuanPMID: 33356219 DOI: 10.1021/acs.jafc.0c05205

Abstract

Destruction in intestinal barrier is concomitant with the intestinal diseases. There is growing evidence that tryptophan-derived intestinal bacterial metabolites play a critical role in maintaining the balance of intestinal mucosa. In this study, the Caco-2/HT29 coculture model was used to evaluate the effect of indole-3-propionic acid (IPA) on the intestinal barrier and explore its underlying mechanism. We found that IPA increased transepithelial electrical resistance and decreased paracellular permeability which was consistent with the increase in tight junction proteins (claudin-1, occludin, and ZO-1). Furthermore, IPA strengthened the mucus barrier by increasing mucins (MUC2 and MUC4) and goblet cell secretion products (TFF3 and RELMβ). Additionally, IPA weakened the expression of LPS-induced inflammatory factors. These discoveries provide new views for understanding the improvement of intestinal barrier by gut microbial metabolites of aromatic amino acids.Ingestion of resistant starch by mice markedly increases microbiome-derived metabolites

Yen Chin Koay, Jibran A Wali, Alison W S Luk, Laurence Macia, Victoria C Cogger, Tamara J Pulpitel, Devin Wahl, Samantha M Solon-Biet, Andrew Holmes, Stephen J Simpson, John F O'SullivanPMID: 30925066 DOI: 10.1096/fj.201900177R

Abstract

Recent research has shown significant health benefits deriving from high-dietary fiber or microbiome-accessible carbohydrate consumption. Compared with native starch (NS), dietary resistant starch (RS) is a high microbiome-accessible carbohydrate that significantly alters the gut microbiome. The aim of this study was to determine the systemic metabolic effects of high microbiome-accessible carbohydrate. Male C57BL/6 mice were divided into 2 groups and fed either NS or RS for 18 wk (= 20/group). Metabolomic analyses revealed that plasma levels of numerous metabolites were significantly different between the RS-fed and NS-fed mice, many of which are microbiome-derived. Most strikingly, we observed a 22-fold increase in gut microbiome-derived tryptophan metabolite indole-3-propionate (IPA), which was positively correlated with several gut microbiota, including

,

, and

, with

having the most consistently increased abundance of all the IPA-associated taxa across all RS-fed mice. In addition, major changes were observed for metabolites solely or primarily metabolized in the gut (

, trimethylamine-

-oxide), metabolites that have a significant entero-hepatic circulation (

, bile acids), lipid metabolites (

, cholesterol sulfate), metabolites indicating increased energy turnover (

, tricarboxylic acid cycle intermediates and ketone bodies), and increased antioxidants such as reduced glutathione. Our findings reveal potentially novel mediators of high microbiome-accessible carbohydrate-derived health benefits.-Koay,Y. C., Wali. J. A., Luk, A. W. S., Macia, L., Cogger, V. C., Pulpitel, T. J., Wahl, D., Solon-Biet, S. M., Holmes, A., Simpson, S. J., O'Sullivan, J. F. Ingestion of resistant starch by mice markedly increases microbiome-derived metabolites.

Circulating levels of the anti-oxidant indoleproprionic acid are associated with higher gut microbiome diversity

Cristina Menni, Marisa Matey Hernandez, Marius Vital, Robert P Mohney, Tim D Spector, Ana M ValdesPMID: 31030641 DOI: 10.1080/19490976.2019.1586038

Abstract

The gut microbiome has recently emerged as an important regulator of insulin resistance and abdominal obesity. The tryptophan metabolite generated by the gut microbiome, indoleproprionic acid (IPA) has been shown to predict the onset of type 2 diabetes. IPA is a metabolite produced by gut microbes from dietary tryptophan that exhibits a high degree of inter-individual variation. The microbiome composition parameters that are associated with circulating levels of this potent anti-oxidant have however not been investigated to date in human populations. In 1018 middle-aged women from the TwinsUK cohort, we assessed the relationship between serum IPA levels and gut microbiome composition targeting the 16S rRNA gene. Microbiome alpha-diversity was positively correlated with serum indoleproprionic acid levels (Shannon Diversity: Beta[95%CI] = 0.19[0.13;0.25], P = 6.41 × 10) after adjustment for covariates. Sixteen taxa and 12 operational taxonomic units (OTUs) associated with IPA serum levels. Among these are positive correlations with the butyrate-producing

, the class Mollicutes and the order RF39 of the

, and

Negative correlations instead were observed with

previously shown to correlate with visceral fat mass and several genera in the Lachnospiraceae family such as Blautia and Ruminococcus previously shown to correlate with obesity. Microbiome composition parameters explained ~20% of the variation in circulating levels of IPA, whereas nutritional and host genetic parameters explained only ~4%. Our data confirm an association between IPA circulating levels and metabolic syndrome parameters and indicate that gut microbiome composition influences IPA levels.

Urinary intermediates of tryptophan as indicators of the gut microbial metabolism

Tereza Pavlova, Veronika Vidova, Julie Bienertova-Vasku, Petr Janku, Martina Almasi, Jana Klanova, Zdenek SpacilPMID: 28916042 DOI: 10.1016/j.aca.2017.08.022

Abstract

While over 10% of the human metabolome is directly associated with the gut microbial metabolism, specific metabolites are largely uncharacterized. Therefore, methods for the identification and quantification of microbiota-associated metabolites in biological fluids such as urine or plasma are necessary in order to elucidate the molecular basis of host-microbiota interaction. In this study, we focused on the tryptophan metabolism, employing quantitative assays by ultra-high performance liquid chromatography (UHPLC) and tandem mass spectrometry, specifically selected reaction monitoring (SRM). Metabolite standards were utilized to generate SRM library for 16 intermediates of the tryptophan metabolism which were human endogenous as well as microbiota-associated based on the HMDB classification. Next, the SRM assays were utilized for screening in maternal urine samples and in dried urine specimens from neonates. The approach resulted in the discovery of microbiota-associated metabolites (methyl indole-3-acetate and methyl indol-3-propionate) previously unreported in urine samples and additionally in quantification of 8 intermediates of the tryptophan metabolism. To the best of our knowledge, this study represents the first attempt to explore previously unreported microbial metabolites in urine by UHPLC-SRM and novel methodology for simultaneous determination of microbiota-modulated component of Trp metabolism.Microbiota-derived tryptophan indoles increase after gastric bypass surgery and reduce intestinal permeability in vitro and in vivo

M Jennis, C R Cavanaugh, G C Leo, J R Mabus, J Lenhard, P J HornbyPMID: 28782205 DOI: 10.1111/nmo.13178

Abstract

The diet and microbiome contribute to metabolic disease in part due to increased intestinal inflammation and permeability. Dietary tryptophan is metabolized by both mammalian and bacterial enzymes. Using in vitro, in vivo models, and clinical data, we tested whether bacterial tryptophan indole derivatives underlie the positive benefits of microbiota on inflammation that is associated with metabolic disease.In high-fat diet (HFD)-fed mice intestinal permeability and plasma endotoxin levels were measured after indole-3-propionic acid (IPA; 20 mg kg

p.o. for 4 days). Tryptophan derivatives effect on permeability and gene expression were assessed in T84 intestinal cell monolayers, in the presence or absence of pro-inflammatory cytokines. Plasma tryptophan metabolites were analyzed from lean, or obese T2D subjects undergoing Roux-en-Y gastric bypass surgery (RYGB).

IPA reduced the increased intestinal permeability observed in HFD-fed mice. Of 16 metabolites tested in vitro, only IPA, and tryptamine reduced T84 cell monolayer permeability compromised by pro-inflammatory cytokines. In T84 cells, IPA reversed the IFN-γ induced increase of fructose transporter SLC2A5 (GLUT5) mRNA, but not induction of inflammatory or metabolic genes. In obese subjects, IPA levels were reduced relative to lean counterparts, and these levels were increased by 3 months after RYGB.

The novel findings are that obese subjects have lower levels of IPA, a solely bacterially derived tryptophan derivative, and IPA improved intestinal barrier function in vitro and DIO mice. Reduced plasma IPA levels and reversal by surgery may be a consequence of intestinal indole-producing microbiota but underlying mechanisms warrant further investigation.

Gut Microbiota Metabolite Indole Propionic Acid Targets Tryptophan Biosynthesis in

Dereje Abate Negatu, Yoshiyuki Yamada, Yu Xi, Mei Lin Go, Matthew Zimmerman, Uday Ganapathy, Véronique Dartois, Martin Gengenbacher, Thomas DickPMID: 30914514 DOI: 10.1128/mBio.02781-18

Abstract

Indole propionic acid (IPA), produced by the gut microbiota, is active againstand

However, its mechanism of action is unknown. IPA is the deamination product of tryptophan (Trp) and thus a close structural analog of this essential aromatic amino acid.

Trp biosynthesis in

is regulated through feedback inhibition: Trp acts as an allosteric inhibitor of anthranilate synthase TrpE, which catalyzes the first committed step in the Trp biosynthesis pathway. Hence, we hypothesized that IPA may mimic Trp as an allosteric inhibitor of TrpE and exert its antimicrobial effect by blocking synthesis of Trp at the TrpE catalytic step. To test our hypothesis, we carried out metabolic, chemical rescue, genetic, and biochemical analyses. Treatment of mycobacteria with IPA inhibited growth and reduced the intracellular level of Trp, an effect abrogated upon supplementation of Trp in the medium. Missense mutations at the allosteric Trp binding site of TrpE eliminated Trp inhibition and caused IPA resistance. In conclusion, we have shown that IPA blocks Trp biosynthesis in

via inhibition of TrpE by mimicking the physiological allosteric inhibitor of this enzyme.

New drugs against tuberculosis are urgently needed. The tryptophan (Trp) analog indole propionic acid (IPA) is the first antitubercular metabolite produced by human gut bacteria. Here, we show that this antibiotic blocks Trp synthesis, an

essential biosynthetic pathway in

Intriguingly, IPA acts by decoupling a bacterial feedback regulatory mechanism: it mimics Trp as allosteric inhibitor of anthranilate synthase, thereby switching off Trp synthesis regardless of intracellular Trp levels. The identification of IPA's target paves the way for the discovery of more potent TrpE ligands employing rational, target-based lead optimization.

Gut microbiota-derived indole 3-propionic acid protects against radiation toxicity via retaining acyl-CoA-binding protein

Hui-Wen Xiao, Ming Cui, Yuan Li, Jia-Li Dong, Shu-Qin Zhang, Chang-Chun Zhu, Mian Jiang, Tong Zhu, Bin Wang, Hai-Chao Wang, Sai-Jun FanPMID: 32434586 DOI: 10.1186/s40168-020-00845-6

Abstract

We have proved fecal microbiota transplantation (FMT) is an efficacious remedy to mitigate acute radiation syndrome (ARS); however, the mechanisms remain incompletely characterized. Here, we aimed to tease apart the gut microbiota-produced metabolites, underpin the therapeutic effects of FMT to radiation injuries, and elucidate the underlying molecular mechanisms.FMT elevated the level of microbial-derived indole 3-propionic acid (IPA) in fecal pellets from irradiated mice. IPA replenishment via oral route attenuated hematopoietic system and gastrointestinal (GI) tract injuries intertwined with radiation exposure without precipitating tumor growth in male and female mice. Specifically, IPA-treated mice represented a lower system inflammatory level, recuperative hematogenic organs, catabatic myelosuppression, improved GI function, and epithelial integrity following irradiation. 16S rRNA gene sequencing and subsequent analyses showed that irradiated mice harbored a disordered enteric bacterial pattern, which was preserved after IPA administration. Notably, iTRAQ analysis presented that IPA replenishment retained radiation-reprogrammed protein expression profile in the small intestine. Importantly, shRNA interference and hydrodynamic-based gene delivery assays further validated that pregnane X receptor (PXR)/acyl-CoA-binding protein (ACBP) signaling played pivotal roles in IPA-favored radioprotection in vitro and in vivo.

These evidences highlight that IPA is a key intestinal microbiota metabolite corroborating the therapeutic effects of FMT to radiation toxicity. Owing to the potential pitfalls of FMT, IPA might be employed as a safe and effective succedaneum to fight against accidental or iatrogenic ionizing ARS in clinical settings. Our findings also provide a novel insight into microbiome-based remedies toward radioactive diseases. Video abstract.

Associations of serum indolepropionic acid, a gut microbiota metabolite, with type 2 diabetes and low-grade inflammation in high-risk individuals

Marjo Tuomainen, Jaana Lindström, Marko Lehtonen, Seppo Auriola, Jussi Pihlajamäki, Markku Peltonen, Jaakko Tuomilehto, Matti Uusitupa, Vanessa D de Mello, Kati HanhinevaPMID: 29795366 DOI: 10.1038/s41387-018-0046-9

Abstract

We recently reported using non-targeted metabolic profiling that serum indolepropionic acid (IPA), a microbial metabolite of tryptophan, was associated with a lower likelihood of developing type 2 diabetes (T2D). In the present study, we established a targeted quantitative method using liquid chromatography with mass spectrometric detection (HPLC-QQQ-MS/MS) and measured the serum concentrations of IPA in all the participants from the Finnish Diabetes Prevention Study (DPS), who had fasting serum samples available from the 1-year study follow-up (n = 209 lifestyle intervention and n = 206 control group). Higher IPA at 1-year study was inversely associated with the incidence of T2D (OR [CI]: 0.86 [0.73-0.99], P = 0.04) and tended to be directly associated with insulin secretion (β = 0.10, P = 0.06) during the mean 7-year follow-up. Moreover, IPA correlated positively with dietary fiber intake (g/day: r = 0.24, P = 1 × 10) and negatively with hsCRP concentrations at both sampling (r = - 0.22, P = 0.0001) and study follow-up (β = - 0.19, P = 0.001). Thus, we suggest that the putative effect of IPA on lowering T2D risk might be mediated by the interplay between dietary fiber intake and inflammation or by direct effect of IPA on β-cell function.

A gut bacterial pathway metabolizes aromatic amino acids into nine circulating metabolites

Dylan Dodd, Matthew H Spitzer, William Van Treuren, Bryan D Merrill, Andrew J Hryckowian, Steven K Higginbottom, Anthony Le, Tina M Cowan, Garry P Nolan, Michael A Fischbach, Justin L SonnenburgPMID: 29168502 DOI: 10.1038/nature24661

Abstract

The human gut microbiota produces dozens of metabolites that accumulate in the bloodstream, where they can have systemic effects on the host. Although these small molecules commonly reach concentrations similar to those achieved by pharmaceutical agents, remarkably little is known about the microbial metabolic pathways that produce them. Here we use a combination of genetics and metabolic profiling to characterize a pathway from the gut symbiont Clostridium sporogenes that generates aromatic amino acid metabolites. Our results reveal that this pathway produces twelve compounds, nine of which are known to accumulate in host serum. All three aromatic amino acids (tryptophan, phenylalanine and tyrosine) serve as substrates for the pathway, and it involves branching and alternative reductases for specific intermediates. By genetically manipulating C. sporogenes, we modulate serum levels of these metabolites in gnotobiotic mice, and show that in turn this affects intestinal permeability and systemic immunity. This work has the potential to provide the basis of a systematic effort to engineer the molecular output of the gut bacterial community.The pregnane X receptor and its microbiota-derived ligand indole 3-propionic acid regulate endothelium-dependent vasodilation

Vivek Krishna Pulakazhi Venu, Mahmoud Saifeddine, Koichiro Mihara, Yi-Cheng Tsai, Kristoff Nieves, Laurie Alston, Sridhar Mani, Kathy D McCoy, Morley D Hollenberg, Simon A HirotaPMID: 31211619 DOI: 10.1152/ajpendo.00572.2018

Abstract

We proposed that circulating metabolites generated by the intestinal microbiota can affect vascular function. One such metabolite, indole 3-propionic acid (IPA), can activate the pregnane X receptor(PXR), a xenobiotic-activated nuclear receptor present in many tissues, including the vascular endothelium. We hypothesized that IPA could regulate vascular function by modulating PXR activity. To test this, Pxrmice were administered broad-spectrum antibiotics for 2 wk with IPA supplementation. Vascular function was evaluated by bioassay using aorta and pulmonary artery ring tissue from antibiotic-treated Pxr

and Pxr

mice, supplemented with IPA, and using aorta tissue maintained in organ culture for 24 h in the presence of IPA. Endothelium-dependent, nitric oxide(NO)-mediated muscarinic and proteinase-activated receptor 2(PAR2)-stimulated vasodilation was assessed. Endothelial nitric oxide synthase (eNOS) abundance was evaluated in intact tissue or in aorta-derived endothelial cell cultures from Pxr

and Pxr

mice, and vascular Pxr levels were assessed in tissues obtained from Pxr

mice treated with antibiotics and supplemented with IPA. Antibiotic-treated Pxr

mice exhibited enhanced agonist-induced endothelium-dependent vasodilation, which was phenocopied by tissues from either Pxr

or germ-free mice. IPA exposure reduced the vasodilatory responses in isolated and cultured vessels. No effects of IPA were observed for tissues obtained from Pxr

mice. Serum nitrate levels were increased in antibiotic-treated Pxr

and Pxr

mice. eNOS abundance was increased in aorta tissues and cultured endothelium from Pxr

mice. PXR stimulation reduced eNOS expression in cultured endothelial cells from Pxr

but not Pxr

mice. The microbial metabolite IPA, via the PXR, plays a key role in regulating endothelial function. Furthermore, antibiotic treatment changes PXR-mediated vascular endothelial responsiveness by upregulating eNOS.